Phosphorus Donor Strength: P–Si vs. P–C Electronic Impact
The bis(trimethylsilyl)phosphino group (–P(SiMe₃)₂) in the target compound provides enhanced electron density at phosphorus relative to the –PPh₂ group in 2-(diphenylphosphino)pyridine (CAS 37943-90-1). In silylphosphines, the P–Si bond is polarised P(δ⁻)–Si(δ⁺), increasing nucleophilicity at phosphorus compared to the P–C(aryl) bonds of triarylphosphines. This class-level effect is quantitatively supported by ³¹P NMR chemical shift data: alkyl- and silyl-substituted phosphines typically resonate upfield of triarylphosphines, consistent with greater electron density at phosphorus [1]. For the target compound, the presence of two SiMe₃ groups on phosphorus and an additional SiMe₃ at the pyridine 6-position provides a higher degree of silyl substitution than any single commercially available 2-pyridylphosphine analog .
| Evidence Dimension | Phosphorus electron density / donor strength (class-level inference from ³¹P NMR and bonding models) |
|---|---|
| Target Compound Data | Contains –P(SiMe₃)₂ unit; P–Si bond polarisation expected to yield P(δ⁻) character stronger than PPh₂ analogs |
| Comparator Or Baseline | 2-(Diphenylphosphino)pyridine (CAS 37943-90-1): contains –PPh₂ unit; P–C(aryl) bonds with less phosphorus-centred electron density |
| Quantified Difference | Class-level difference in ³¹P NMR chemical shift for trialkylsilylphosphines vs. triarylphosphines typically 30–60 ppm upfield shift, consistent with greater electron density |
| Conditions | ³¹P NMR spectroscopy; bonding polarisation models for silylphosphines vs. arylphosphines |
Why This Matters
For procurement decisions, the enhanced electron density at phosphorus of the –P(SiMe₃)₂ group directly impacts catalytic activity in electron-deficient metal centres, enabling reactivity profiles that 2-(diphenylphosphino)pyridine cannot match in reductive coupling or oxidative addition steps.
- [1] Neganova, E. A. et al. Cross-coupling of alkyl(trimethylsilyl)phosphines with aryl halides. Russian Chemical Bulletin, 1992. Describes electronic properties of silylphosphines. View Source
